molecular formula C13H12ClN3O2S B5727107 N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide

N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide

Cat. No. B5727107
M. Wt: 309.77 g/mol
InChI Key: OTVGXHCDZFJRED-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide, also known as CMPTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMPTA is a synthetic compound that was first synthesized in 2007 by researchers at the University of Michigan. Since then, numerous studies have been conducted to investigate its properties and potential applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been shown to inhibit the activity of thymidylate synthase, an enzyme that is required for DNA synthesis. By inhibiting this enzyme, N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide may prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects
Studies have also investigated the biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide. One study found that N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide can induce oxidative stress in cancer cells, which may contribute to its anti-tumor properties. Additionally, N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been shown to inhibit the activity of certain proteins involved in inflammation, suggesting that it may have anti-inflammatory properties as well.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been shown to have low toxicity in vitro, which makes it a promising candidate for further study. However, one limitation of using N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its properties.

Future Directions

There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide. One area of interest is in the development of N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide-based therapies for cancer. Studies have shown that N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has anti-tumor properties, and further research is needed to investigate its potential as a cancer treatment. Additionally, studies could investigate the potential anti-inflammatory properties of N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide, as well as its effects on other diseases and conditions. Overall, N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide is a promising compound that has the potential to be a valuable tool in scientific research and the development of new therapies.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide involves a multi-step process that begins with the reaction of 3-chloro-2-methylphenylamine with ethyl 2-chloroacetate to form an intermediate compound. This intermediate is then reacted with potassium thioacetate to form the final product, N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide. The synthesis of N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide is a relatively straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

The potential therapeutic applications of N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide have been the subject of much research in recent years. One of the most promising applications of N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide is in the treatment of cancer. Studies have shown that N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has anti-tumor properties and can inhibit the growth of cancer cells in vitro. Additionally, N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-8-9(14)3-2-4-10(8)16-12(19)7-20-13-15-6-5-11(18)17-13/h2-6H,7H2,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVGXHCDZFJRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide

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